molecular formula C20H22N2O3S B2620730 1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea CAS No. 1421514-87-5

1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B2620730
CAS No.: 1421514-87-5
M. Wt: 370.47
InChI Key: QKFVSGJMXGCIES-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea is a urea derivative featuring dual heterocyclic substituents (furan-3-ylmethyl and thiophen-2-ylmethyl) and a 4-methoxyphenethyl group. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-24-18-6-4-16(5-7-18)8-10-21-20(23)22(13-17-9-11-25-15-17)14-19-3-2-12-26-19/h2-7,9,11-12,15H,8,10,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFVSGJMXGCIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C20H22N2O3S and a molecular weight of 370.47 g/mol, this compound has been synthesized and evaluated for various pharmacological properties, particularly in cancer treatment.

Chemical Structure

The compound's structure includes a furan ring, a methoxyphenethyl group, and a thiophenyl moiety, which contribute to its biological activity. The IUPAC name is 1-(furan-3-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(thiophen-2-ylmethyl)urea.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study focused on diaryl urea derivatives reported substantial inhibitory activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay for cell viability .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
SorafenibA5492.12 ± 0.18
This compoundTBDTBD

The exact IC50 values for the compound are not yet available but can be anticipated based on the structure–activity relationships (SARs) observed in related compounds.

The mechanism by which these compounds exert their antiproliferative effects often involves interaction with specific cellular pathways, including the Raf/MEK/ERK signaling pathway, which is crucial in many cancers. The presence of the urea functional group allows for potential hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Case Studies

In a comparative study of various diaryl urea derivatives, it was found that modifications to the substituents on the urea structure significantly impacted biological activity. For instance, derivatives with electron-donating groups showed enhanced inhibition against cancer cell lines compared to those with electron-withdrawing groups .

Comparison with Similar Compounds

Structural Features :

  • Furan-3-ylmethyl : A five-membered oxygen-containing heterocycle contributing to electron-rich aromatic interactions.
  • 4-Methoxyphenethyl : A methoxy-substituted aromatic group that may influence solubility and binding affinity.

Synthesis (Inferred) :
While direct synthesis data for this compound are unavailable, analogous urea derivatives are typically synthesized via:

Isocyanate Route : Reaction of an aryl isocyanate with amines (e.g., describes a triphosgene-mediated carbonylation to generate isocyanates, followed by amine addition) .

Carbamate Substitution : Formation of a carbamate intermediate, followed by nucleophilic displacement (as in ’s two-step method) .

Comparison with Similar Compounds

Structural Analogues of Urea Derivatives

Compound Name Key Substituents Biological Activity (If Reported) Reference
1-(Furan-3-ylmethyl)-3-(4-methoxyphenethyl)-1-(thiophen-2-ylmethyl)urea Furan-3-ylmethyl, thiophen-2-ylmethyl, 4-methoxyphenethyl Not explicitly reported; inferred kinase/channel modulation
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-2-carbonylphenyl, 4-methoxyphenyl Synthetic focus; no activity reported
3-(5-Methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea Thiophen-2-ylmethyl, 5-methyloxazol-3-yl, 4-isopropylphenyl RORγt inhibition, Th17 differentiation suppression
1-Methyl-3-(5-nitropyridin-2-yl)urea 5-Nitropyridin-2-yl, methyl Glucokinase activation (analogue)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Pyridin-2-ylmethylthiophenyl, 4-chloro-3-trifluoromethylphenyl Not reported; structural focus

Key Observations :

  • Heterocyclic Diversity : The target compound’s dual furan/thiophene substitution distinguishes it from analogues like compound29 (), which uses an oxazole-thiophene combination. This may enhance binding selectivity in multi-heterocyclic targets .
  • Methoxy Group Role: The 4-methoxyphenethyl group is shared with compounds like 5n and 5o (), which are imidazolium salts with demonstrated ion-channel interactions.

Pharmacological and Physicochemical Properties

  • Electron Effects : The methoxy group’s electron-donating nature may stabilize charge-transfer interactions, as seen in SKF-96365 (), a TRPC inhibitor with methoxyphenyl groups .
  • Stereochemical Considerations : Unlike benzimidazoles in , the target compound lacks rigid planar structures, which may reduce DNA intercalation risks but limit enzyme active-site binding .

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